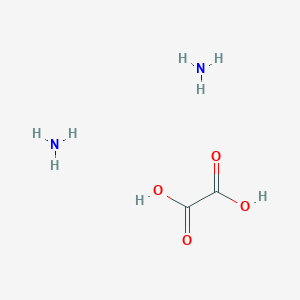

Ammonium oxalate

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1113-38-8 |

|---|---|

Molekularformel |

C2H5NO4 |

Molekulargewicht |

107.07 g/mol |

IUPAC-Name |

azanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C2H2O4.H3N/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H3 |

InChI-Schlüssel |

AJGPQPPJQDDCDA-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] |

Isomerische SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+] |

Kanonische SMILES |

C(=O)(C(=O)[O-])O.[NH4+] |

Dichte |

1.5 at 65.3 °F (USCG, 1999) Relative density (water = 1): 1.50 |

Andere CAS-Nummern |

1113-38-8 14258-49-2 |

Physikalische Beschreibung |

Solid; [Merck Index] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

14258-49-2 |

Löslichkeit |

Solubility in water, g/l at 20 °C: 45 (moderate) |

Synonyme |

Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparation Routes

Conventional Synthesis Pathways

Reaction of Oxalic Acid with Ammonium (B1175870) Carbonate

A widely used method for preparing ammonium oxalate (B1200264) is the reaction between oxalic acid and ammonium carbonate. researchgate.netniscpr.res.in This synthesis is typically carried out in an aqueous solution. The reaction proceeds as follows:

(COOH)₂ + (NH₄)₂CO₃ → (NH₄)₂C₂O₄ + H₂O + CO₂

In a typical procedure, oxalic acid is dissolved in water, and the solution may be gently warmed. researchgate.netniscpr.res.in Ammonium carbonate is then gradually added to neutralize the oxalic acid. researchgate.netniscpr.res.in The completion of the neutralization reaction is often indicated by the cessation of carbon dioxide effervescence. To obtain crystalline ammonium oxalate, the resulting solution is typically filtered while hot and then allowed to cool, which leads to the crystallization of this compound monohydrate. niscpr.res.in The slow cooling of a dilute solution can yield well-defined, needle-shaped crystals. niscpr.res.in

| Reactant | Molar Mass ( g/mol ) | Typical Amount |

| Oxalic Acid (dihydrate) | 126.07 | 100 g |

| Ammonium Carbonate | 96.09 | ~83 g |

| Water | 18.02 | 800 mL |

Table 1: Typical reactants and quantities for the synthesis of this compound via the ammonium carbonate route. researchgate.netniscpr.res.in

Aqueous Solution-Based Preparations

This compound can also be readily prepared using other ammonium sources in an aqueous solution. A common alternative to ammonium carbonate is ammonium hydroxide (B78521) (aqueous ammonia). researchgate.net The neutralization reaction is as follows:

(COOH)₂ + 2NH₄OH → (NH₄)₂C₂O₄ + 2H₂O

This method avoids the production of carbon dioxide gas. The general principle remains the same: an aqueous solution of oxalic acid is neutralized with the ammonium source. researchgate.netsciensage.info For instance, a 10% solution of ammonium hydroxide can be used for the neutralization process. niscpr.res.in The concentration of the resulting this compound solution can be tailored based on the desired application. For example, to prepare a 0.1 mol/L solution, 12.409 g of pure this compound would be dissolved in deionized or distilled water to make a final volume of 1000 mL. researchgate.net

Structural Characterization and Crystallography

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for the solid-state characterization of crystalline materials like ammonium (B1175870) oxalate (B1200264). It allows for the detailed determination of atomic positions, bond lengths, and angles, as well as the identification of crystalline phases.

Single crystal X-ray diffraction offers the most precise and unambiguous determination of a compound's crystal structure. By analyzing the diffraction pattern of a single, well-ordered crystal, a complete three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.

Ammonium oxalate monohydrate, [(NH₄)₂C₂O₄·H₂O], crystallizes in the orthorhombic system. bibliotekanauki.pl Early and more recent X-ray analyses have consistently identified the space group as P2₁2₁2. bibliotekanauki.plnih.gov This non-centrosymmetric space group is a key feature of its crystal structure. bibliotekanauki.pl The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal, have been determined with high precision at various temperatures. These studies show slight variations in the lattice parameters with temperature. For instance, a study at room temperature reported lattice parameters of a = 8.035 Å, b = 10.309 Å, and c = 3.795 Å. bibliotekanauki.pl Another investigation on this compound monoperhydrate, (NH₄)₂C₂O₄·H₂O₂, found it to crystallize in the same P2₁2₁2 space group with similar unit cell dimensions. scispace.com

Interactive Table: Unit Cell Parameters of this compound Monohydrate

| Temperature | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group | Source(s) |

| Room Temp | 8.035 | 10.309 | 3.795 | 90 | 90 | 90 | P2₁2₁2 | bibliotekanauki.pl |

| 150 K | - | - | - | - | - | - | P2₁2₁2 | bibliotekanauki.pl |

| 30 K | 8.017 | 10.309 | 3.735 | 90 | 90 | 90 | P2₁2₁2 | nih.govcsic.es |

A particularly notable feature of the oxalate ion in this compound monohydrate is its non-planar conformation. scispace.com The bond between the two carboxyl groups in an oxalate dianion is a single, unconjugated bond, which permits free rotation. nih.gov In the solid state of this compound monohydrate, the oxalate ion is twisted about its central C-C bond. iucr.org The angle of this twist has been measured to be approximately 26.6° at room temperature and 26.9° at 150 K. bibliotekanauki.pl This twisting renders the oxalate ion enantiomorphic, meaning it is not superimposable on its mirror image. iucr.org This molecular-level enantiomorphism leads to the entire crystal being enantiomorphic. iucr.org The deviation from planarity is believed to be influenced by the hydrogen bonding network within the crystal structure. scispace.com In contrast, the oxalate ion is often found in a planar conformation in many other crystalline oxalates. iucr.org

Detailed analysis of the crystal structure provides precise measurements of the distances between atoms. The central carbon-carbon bond in the oxalate ion of this compound monohydrate has been a subject of interest. At room temperature, this C-C bond length is reported as 1.559 Å. bibliotekanauki.pl A study at a lower temperature of 150 K found a slightly longer bond length of 1.568 Å. bibliotekanauki.pl In neutral oxalates, the C-C bond length is generally close to 1.55 Å. researchgate.net The C-O bond lengths in this compound monohydrate are approximately 1.25 Å. For example, one study calculated C-O1 and C-O2 bond distances as 1.264 Å and 1.248 Å, respectively, which compare well with experimental values. csic.es

Interactive Table: Selected Bond Lengths in this compound Monohydrate

| Bond | Length at Room Temp (Å) | Length at 150 K (Å) | Source(s) |

| C-C | 1.559 | 1.568 | bibliotekanauki.pl |

| C-O1 | ~1.254 | 1.2555 | bibliotekanauki.plcsic.es |

| C-O2 | ~1.266 | 1.2521 | bibliotekanauki.plcsic.es |

X-ray powder diffraction (XRPD) is a powerful technique used to analyze polycrystalline materials. Instead of a single crystal, a sample containing a vast number of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. malvernpanalytical.com Synchrotron-based micro-XRPD (SR-μ-XRPD) offers enhanced capabilities, such as high spatial resolution and intensity, allowing for the analysis of very small sample areas or thin layers. mdpi.comresearchgate.net

XRPD is a primary method for the qualitative phase analysis of crystalline materials. usp.org By comparing the diffraction pattern of an unknown sample to a database of known patterns, the constituent crystalline phases can be identified. malvernpanalytical.com In the context of this compound, XRPD can be used to confirm its presence in a sample. For example, in studies where stone monuments are treated with this compound to form a protective layer of calcium oxalate, XRPD is used to identify the newly formed calcium oxalate phases (whewellite and weddellite) and also to detect any unreacted this compound remaining on the surface. mdpi.comuantwerpen.beresearchgate.net This allows for an assessment of the reaction's completion and the purity of the resulting protective layer. mdpi.comuantwerpen.be The high resolution of synchrotron-based techniques can even visualize the distribution of these different crystalline phases across the depth of the treated stone. mdpi.comresearchgate.net

X-ray Powder Diffraction (XRPD) and Synchrotron X-ray Powder Diffraction (SR-μ-XRPD)

Quantitative Phase Analysis

Quantitative phase analysis of systems containing this compound is crucial for various applications, from materials synthesis to geochemistry. In soil science, for instance, an acidified solution of this compound is frequently used as an extraction agent. wikipedia.orgresearchgate.net This "acid this compound" method is employed to selectively dissolve and quantify poorly-crystalline minerals like ferrihydrite and allophane from soil samples, separating them from more crystalline forms such as magnetite or crystalline oxides. researchgate.netresearchgate.net The effectiveness of this extraction allows for the quantification of different phases of iron and aluminum oxides, which is important for soil classification and understanding pedogenic processes. researchgate.net

The study of phase diagrams provides another avenue for quantitative analysis. For the ternary system of this compound, hydrogen peroxide, and water, experimental data at 283.15 K and 293.15 K show the formation of two distinct solid phases: this compound monohydrate ((NH₄)₂C₂O₄·H₂O) and an adduct, this compound monoperhydrate ((NH₄)₂C₂O₄·H₂O₂). acs.orgresearchgate.net By analyzing the composition of the liquid and solid phases at equilibrium, a phase diagram can be constructed, which quantitatively defines the crystallization fields for each compound. acs.orgresearchgate.net This information is fundamental for controlling the crystallization process to obtain a pure desired phase. acs.org

Table 1: Phases in the this compound + Hydrogen Peroxide + Water System This interactive table summarizes the solid phases identified in the ternary system at 283.15 K and 293.15 K.

| Compound Name | Chemical Formula | Phase Type |

|---|---|---|

| This compound Monohydrate | (NH₄)₂C₂O₄·H₂O | Solid Hydrate (B1144303) |

| This compound Monoperhydrate | (NH₄)₂C₂O₄·H₂O₂ | Solid Adduct |

Analysis of Intermolecular Interactions

Hydrogen Bonding Networks

The crystal structure of this compound and its various solvates is heavily influenced by extensive hydrogen bonding networks. In the common monohydrate form, ((NH₄)₂C₂O₄·H₂O), the ammonium cations (NH₄⁺), oxalate anions (C₂O₄²⁻), and water molecules are linked in a complex three-dimensional framework. bibliotekanauki.plresearchgate.netcsic.es

Theoretical calculations and X-ray diffraction studies reveal a dense network of hydrogen bonds. csic.es Each water molecule acts as a donor for two hydrogen bonds to oxalate fragments and an acceptor for two hydrogen bonds from ammonium cations. csic.es Concurrently, each ammonium ion donates four hydrogen bonds: three to surrounding oxalate fragments and one to a water molecule. csic.es The oxalate anions, in turn, act as acceptors for these hydrogen bonds. csic.es These interactions create distinct intralayer O—H···O bonds and interlayer N—H···O hydrogen bonds that consolidate the structure. researchgate.net

Similar hydrogen bonding motifs are observed in related compounds. In catena-poly[diammonium [di-μ-oxalato-cuprate(II)]], intermolecular N—H···O hydrogen bonds link polymeric chains into a three-dimensional network. iucr.orgosti.govnih.gov Likewise, ammonium hydrogen oxalate hemihydrate features infinite chains of hydrogen oxalate ions connected by strong O-H···O hydrogen bonds, which are then linked transversely by weaker hydrogen bonds and ionic interactions with ammonium ions. iucr.org

Role of Hydrogen Bonding in Structural Phenomena (e.g., Negative Linear Compressibility)

A remarkable property of this compound monohydrate is its negative linear compressibility (NLC), a phenomenon where the crystal expands along one axis under uniform hydrostatic pressure. acs.orgacs.orgnih.govresearchgate.net This counter-intuitive behavior is a direct consequence of its specific hydrogen bonding arrangement. acs.orgnih.gov

Table 2: Negative Linear Compressibility (NLC) in this compound Monohydrate This interactive table highlights key findings regarding the NLC phenomenon.

| Property | Finding | Source Citation |

|---|---|---|

| Phenomenon | Exhibits persistent Negative Linear Compressibility (NLC) along the b-axis. | acs.orgacs.org |

| Pressure Range | Occurs between 5.0 and 11.0 GPa. | acs.org |

| Underlying Mechanism | Attributed to a "wine-rack" mechanism involving N—H···O hydrogen bonds. | acs.orgnih.govresearchgate.net |

| Confirmation | Confirmed by synchrotron X-ray powder diffraction and Raman spectroscopy. | acs.orgnih.gov |

Solid-State Transformations and Stability

Transformation of Perhydrate to Hydrate Forms

This compound can crystallize from a hydrogen peroxide solution to form this compound monoperhydrate, (NH₄)₂C₂O₄·H₂O₂. acs.orgscispace.com This perhydrate is structurally similar to the more common monohydrate form, crystallizing in the same orthorhombic space group (P2₁2₁2) with very similar unit cell dimensions. scispace.com

A notable solid-state transformation occurs where single crystals of the perhydrate convert to single crystals of the hydrate over time, a process that can take several months. acs.org The hydrogen peroxide molecule in the crystal lattice is replaced by a water molecule. scispace.com Interestingly, this transformation proceeds without a gradual variation in the unit cell dimensions. acs.org The stability of the perhydrate is not attributed to a more favorable, less strained conformation of the oxalate ion, as the angle of twist between the CO₂ groups is actually larger in the perhydrate (28.15°) compared to the hydrate (26.6°). scispace.comacs.org The exchange of the larger hydrogen peroxide molecule for a water molecule alters the hydrogen bond network within the crystal. scispace.com

Thermal Stability and Decomposition Pathways (as precursors)

This compound is less thermally stable than alkali metal oxalates. researchgate.net Its decomposition begins at relatively low temperatures, with rapid decomposition occurring between 215°C and 265°C. researchgate.net The primary gaseous products of its decomposition are ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net

This controlled decomposition makes this compound a useful precursor in the synthesis of various inorganic materials at low temperatures. For example, it is used in the preparation of niobium pentoxide (Nb₂O₅). scielo.brscielo.brresearchgate.net The thermal decomposition of a precursor salt, monohydrated ammonium oxotris(oxalate)niobate, proceeds stepwise. It releases water, followed by ammonia and carbon dioxide, leading to an amorphous intermediate that subsequently crystallizes into niobium pentoxide at higher temperatures. scielo.brscielo.brresearchgate.net Similarly, a precursor salt obtained from a solution containing an organic niobium salt, lithium nitrate (B79036), oxalic acid, and this compound can be thermally decomposed to produce single-phase lithium niobate (LiNbO₃) powder at temperatures as low as 550°C. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of the ammonium and oxalate ions, offering a detailed view of the compound's structural features.

Raman spectroscopy is a powerful non-destructive technique used for identifying this compound and characterizing its molecular structure. csic.essciengine.com The Raman spectra of oxalate minerals are often distinct, allowing for their ready identification. csic.es Theoretical calculations, such as those based on density functional theory (DFT), have been employed to complement experimental findings, leading to a more reliable assignment of the spectral bands. csic.escsic.es Such studies have confirmed that the calculated structural properties of this compound monohydrate, known as the mineral oxammite, are in excellent agreement with experimental data from X-ray diffraction. csic.esresearchgate.net

The technique is so effective in identifying oxalates that it is considered a primary analytical tool in missions searching for geological and biogeological signatures on other planets, like Mars. csic.es The presence of oxalates, which can be formed by primitive life forms like lichens and fungi, can serve as a potential biosignature. sciengine.comresearchgate.net

The assignment of Raman spectral bands for this compound has been significantly refined through a combination of experimental measurements and theoretical modeling. csic.es Theoretical studies have helped to correct previous empirical assignments and identify the origins of previously unassigned bands. csic.esresearchgate.net For instance, some features that were experimentally observed as single peaks have been shown by theoretical calculations to be composed of several contributing bands. csic.esesa.int

Key fingerprint bands for identifying the mineral oxammite (this compound monohydrate) are found at approximately 1430, 892, 489, and 224 cm⁻¹. esa.int These have been theoretically calculated to correspond to bands at 1391, 848, 462, and 262 cm⁻¹, respectively. esa.int The assignments for some of the most intense bands involve complex vibrational motions. esa.int

Several bands observed in experimental spectra have been identified as combination bands or overtones through computational analysis. For example, bands at 2344, 2161, 1933, 1902, and 815 cm⁻¹ were identified as combination bands, while the band at 2879 cm⁻¹ was confirmed as an overtone. csic.esresearchgate.net

A detailed assignment of some key Raman bands is presented in the table below.

| Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |

| 1430 | 1391 | Combination of C-O and C-C bond stretching vibrations. esa.int |

| 892 | 848 | H-N-H twisting vibrations. esa.int |

| 489 | 462 | Combination of O-C-O bending, C-C stretching, and H-N-H twisting vibrations. esa.int |

| 224 | 262 | Ammonium and water translations. esa.int |

This table presents a selection of assigned Raman bands for this compound monohydrate (oxammite) based on theoretical and experimental data.

In this compound monohydrate, NLC is observed along the b-axis at pressures up to 11.5 GPa. researchgate.netacs.org High-pressure Raman spectra confirm this behavior through the red shift (softening) of external Raman modes and abnormal changes in certain internal modes at a critical pressure of about 5.1 GPa. acs.orgacs.org This softening of the external modes is a key indicator of the onset of NLC. acs.org Density functional theory (DFT) calculations have demonstrated that the N-H···O hydrogen bonding network, which forms "wine-rack" motifs, is responsible for this unusual mechanical response along the b-axis. researchgate.netacs.orgnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is another vital technique for characterizing this compound, providing information on its functional groups and chemical bonding. researchgate.net The infrared spectrum shows strong absorptions arising from functional groups with a significant dipole moment. researchgate.net It is a method of choice for analyzing the composition of materials like kidney stones, where calcium oxalate is a common component. mdpi.comnih.gov

The FTIR spectrum of this compound can be used to identify the vibrational modes of the ammonium (NH₄⁺) and oxalate (C₂O₄²⁻) ions. mdpi.comacs.org For instance, in studies of kidney stones, peaks corresponding to the phosphate (B84403) and ammonium ions in struvite (magnesium ammonium phosphate) can be identified, with the N-H stretching vibration around 3500 cm⁻¹ being a key marker to distinguish it from other phosphate crystals. mdpi.com Similarly, oxalate ions present three characteristic bands in the fingerprint region of the spectrum, with a prominent band between 1305-1325 cm⁻¹ associated with C=O symmetric stretching. researchgate.net The exact position of this peak is sensitive to the cation present. researchgate.net

Time-resolved ATR-FTIR spectroscopy has been used to study the reaction kinetics when an this compound solution is applied to carbonate stone, showing that the formation of calcium oxalate begins almost immediately upon contact. acs.org

Raman Spectroscopy for Molecular Structure and Identification

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical properties.

UV-Vis-NIR spectroscopy of this compound single crystals has revealed a low UV cut-off value, which is an important optical property. researchgate.netresearchgate.net The technique measures the absorption of radiation in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. mdpi.com The visible region (400–700 nm) relates to molecular electron transitions, while the near-infrared region (700–2500 nm) is dominated by overtones and combinations of molecular vibrations. mdpi.com

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

Non-Linear Optical (NLO) Properties

Non-linear optics is the study of how light interacts with matter in a way that depends on the intensity of the light. scholarsresearchlibrary.com

Second Harmonic Generation (SHG) is a nonlinear optical process where photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. scholarsresearchlibrary.com A fundamental requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure. acs.orgntu.edu.sg

This compound crystals have been subjected to SHG analysis using the Kurtz and Perry powder technique. scholarsresearchlibrary.com In this method, a powdered sample of the crystal is irradiated with a high-intensity laser, such as a Q-switched Nd:YAG laser operating at a wavelength of 1064 nm. scholarsresearchlibrary.com The absence of a generated green light signal at 532 nm (the second harmonic) indicates that this compound does not produce a significant SHG effect. scholarsresearchlibrary.com This lack of SHG affirms the centro-symmetric nature of the this compound crystal. scholarsresearchlibrary.comresearchgate.net Its crystal structure belongs to the Pnma space group, which is centrosymmetric. scholarsresearchlibrary.comresearchgate.net

While this compound does not exhibit second-order nonlinear optical effects due to its crystal symmetry, it does possess third-order nonlinearities. scholarsresearchlibrary.com These properties can be investigated using the Z-scan technique, a sensitive and straightforward single-beam method for measuring both the sign and magnitude of nonlinear refraction and absorption. scholarsresearchlibrary.com Third-Harmonic Generation (THG) is a process where three photons are combined to produce a single photon with three times the frequency. sathyabama.ac.in The Z-scan technique is employed to study the THG properties of centrosymmetric materials like this compound. scholarsresearchlibrary.com

The Z-scan technique allows for the quantitative measurement of key third-order nonlinear optical parameters. For an this compound single crystal, measurements were conducted at a wavelength of 632.8 nm. scholarsresearchlibrary.comresearchgate.net The research findings determined the nonlinear refractive index (n₂) and the third-order nonlinear optical susceptibility (χ⁽³⁾). scholarsresearchlibrary.com

The results from these studies are summarized in the table below.

| Parameter | Value | Unit |

| Nonlinear Refractive Index (n₂) | 2.3191 × 10⁻⁹ | cm²/W |

| Third-Order Nonlinear Optical Susceptibility |χ⁽³⁾| | 7.4278 × 10⁻⁶ | esu |

| Real part of χ⁽³⁾ (Re χ⁽³⁾) | 1.4228 × 10⁻⁷ | esu |

| Imaginary part of χ⁽³⁾ (Im χ⁽³⁾) | 7.4264 × 10⁻⁶ | esu |

| Nonlinear Absorption Coefficient (β) | 7.4126 × 10⁻⁶ | cm/W |

| Table based on data from reference scholarsresearchlibrary.comresearchgate.net |

Further analysis of the Z-scan data provides insights into the nonlinear absorption and refraction phenomena occurring in this compound. scholarsresearchlibrary.com The open-aperture (OA) Z-scan curve for this compound shows a symmetric transmission peak at the focal point (Z=0). scholarsresearchlibrary.com This indicates the presence of saturation absorption (SA), a phenomenon where the absorption of light decreases with increasing light intensity. scholarsresearchlibrary.com

The closed-aperture (CA) Z-scan curve reveals a peak-to-valley configuration, which is characteristic of a negative refractive index change, also known as a self-defocusing effect. scholarsresearchlibrary.com This self-defocusing performance could be advantageous for applications in protecting optical sensors. scholarsresearchlibrary.com

Adduct and Complex Salt Synthesis

Preparation of this compound Monoperhydrate

This compound monoperhydrate is a compound formed from this compound and hydrogen peroxide. The synthesis involves the reaction of this compound with hydrogen peroxide, typically in an aqueous solution. The process generally requires dissolving this compound monohydrate in water and then adding a concentrated solution of hydrogen peroxide. nih.govnih.govcenmed.com Cooling the resulting solution allows for the crystallization of the this compound monoperhydrate product. The stability of the resulting compound is a key consideration, as hydrogen peroxide can decompose into water and oxygen. nih.gov16streets.com

Synthesis of Ammonium Metal Oxalate Complexes (e.g., Titanyl, Niobium, Copper)

This compound is instrumental in the synthesis of various ammonium metal oxalate complexes. These complexes are often used as intermediates or precursors for other materials.

Ammonium Niobium Oxalate: Several forms of ammonium niobium oxalate have been synthesized. One method involves reacting hydrated niobium oxide with oxalic acid and ammonium hydroxide (B78521). google.com This can yield complexes with formulas such as (NH₄)₃[NbO(C₂O₄)₃]·H₂O. scientific.net Another documented complex has the formula NH₄[NbO(C₂O₄)₂(H₂O)ₓ]·nH₂O. google.comrsc.org These water-soluble compounds are stable and serve as valuable niobium precursors for catalysts and high-purity niobium oxides. google.comrsc.orgwipo.int The solubility of one such complex was found to vary from 60 to 160 grams of niobium per liter of water at temperatures between 20 and 80 °C. google.com

Ammonium Copper Oxalate: The synthesis of ammonium copper oxalate complexes is achieved through the reaction of copper salts with this compound. Copper(II) oxalate itself is largely insoluble in water but dissolves in aqueous ammonia solutions. nih.govchemicalbook.com This dissolution process involves the formation of soluble copper-ammine-oxalate complexes. These complexes are precursors in various chemical processes.

Ammonium Titanyl Oxalate: this compound is used as a precipitant in the creation of titanium-based materials. In the synthesis of ceramic powders like composition-modified barium titanate, an this compound precipitant solution is combined with precursor materials containing the constituent ions. google.com This process causes the co-precipitation of the desired ceramic precursor powder.

Ammonia Coordination Methods for Fibrous Metal Oxalates

A significant application of this compound chemistry is the "ammonia coordination method," a simple and economical technique for synthesizing fibrous metal oxalates. researchgate.netrsc.org This method has been used to create high-aspect-ratio fibrous morphologies for oxalates of metals such as nickel, cobalt, and iron. researchgate.netrsc.org

The fundamental mechanism involves the gradual coordination of ammonia molecules with the metal atoms in the solution. researchgate.netrsc.org This coordination increases the surface energy and the atomic stacking rate along specific crystal planes, such as the (020) plane in nickel oxalate, which promotes oriented, anisotropic growth, leading to the formation of fibers instead of more common granular or crystalline precipitates. researchgate.net For instance, fibrous nickel oxalate with a formula of Ni(NH₃)₁.₇C₂O₄·2.2H₂O has been synthesized using this approach. researchgate.net The resulting fibrous metal oxalates can then be heated to produce fibrous metals or metal oxides, which retain the high-aspect-ratio morphology. rsc.org

Table 1: Morphology of Nickel Oxalate with and without Ammonia

| Condition | Resulting Morphology | Reference |

|---|---|---|

| Without Ammonia | Granular dihydrate particles | researchgate.net |

| With Ammonia | Fibrous particles | researchgate.netrsc.org |

Precursor Synthesis for Advanced Materials

This compound is a key precipitating agent in wet-chemical methods used to prepare precursors for advanced materials, particularly multicomponent ceramics. google.comgoogle.com

Oxalate Coprecipitation Routes for Ceramic Powders

The oxalate coprecipitation route is a widely used method for synthesizing ceramic powder precursors. rsc.orgresearchgate.net This technique involves combining a solution of soluble metal salts (such as nitrates or chlorides) with a precipitating agent, often an this compound solution. google.comrsc.org The process is designed to simultaneously precipitate multiple metal ions as a finely divided and intimately mixed oxalate powder. rsc.org

This method is advantageous because many metal oxalates are highly insoluble, leading to quantitative precipitation. rsc.org The resulting precursor powder, consisting of mixed oxalates, is chemically homogeneous. Subsequent heating (calcination) of this precursor decomposes the oxalates, yielding a fine, high-surface-area oxide powder. rsc.org This technique has been successfully applied to produce precursors for various multicomponent oxides, including high-temperature superconductors like Yttrium Barium Copper Oxide (YBCO) and catalysts. rsc.orgwikipedia.org

Optimization of Precipitation Parameters (e.g., pH, Temperature, Concentration, Mixing Rate)

The properties of the final ceramic powder, such as particle size, morphology, and purity, are highly dependent on the conditions during the precipitation step. Careful optimization of these parameters is crucial.

pH: The pH of the reaction medium significantly influences the precipitation process. For the preparation of certain ceramic powders like modified barium titanate, using an this compound solution at a neutral or near-neutral pH (e.g., 6-8) is advantageous. google.com In other systems, pH adjustments are used to control particle size and ensure complete precipitation. dntb.gov.ua

Temperature: Temperature affects both the solubility of the oxalate salts and the crystallinity of the precipitate. A specific temperature range of 85°C to 90°C has been identified as optimal for the formation of certain aqueous-solution oxalate precipitated powders. google.com Below this range, the degree of crystallinity can decrease significantly, while above it, the oxalate may begin to decompose. google.com

Concentration and Mixing Rate: The concentration of the reactant solutions and the rate at which they are mixed control the supersaturation of the solution, which in turn dictates the nucleation and growth rates of the particles. Controlling these factors is essential for achieving a desired particle size distribution in the final powder. researchgate.net

Table 2: Optimized Precipitation Parameters for Ceramic Powder Synthesis

| Parameter | Optimal Range/Condition | Rationale | Reference |

|---|---|---|---|

| pH | 6 - 8 (for certain systems) | Control of hydrolysis and precipitation | google.com |

| Temperature | 85°C - 90°C | Ensures high degree of crystallinity without decomposition | google.com |

Stoichiometry Control in Precursor Formation

Achieving the correct stoichiometry in the final multicomponent oxide is one of the most critical challenges in coprecipitation. True coprecipitation, where a single crystalline phase containing all metal ions in the desired ratio (a double or triple salt) is formed, is uncommon. utah.edu It only occurs when the mixed-metal salt is the most insoluble species possible in the solution. utah.edu

More frequently, the process involves the simultaneous precipitation of two or more individual metal oxalate species. utah.edu This can lead to chemical segregation on a micro-scale within the precursor powder. To achieve the target stoichiometry in the final product, it is essential to ensure that the metal ions are precipitated quantitatively and in the correct ratio from the solution. This is often accomplished by using a large excess of the this compound precipitant and carefully controlling the precipitation conditions to minimize solubility differences between the individual metal oxalates. rsc.org

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14213 nih.gov |

| This compound monohydrate | 516808 cenmed.com |

| Hydrogen Peroxide | 784 nih.gov |

| Ammonia | 222 nih.gov |

| Oxalic Acid | 971 nih.gov |

| Ammonium niobium oxalate | 121233648 fishersci.no |

| Copper(II) oxalate | 13148 nih.gov |

| Titanyl oxalate | N/A |

| Nickel(II) oxalate | 11419 |

| Cobalt(II) oxalate | 11314 |

| Iron(II) oxalate | 10478 |

| Silver oxalate | 10999 |

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., DFT, Periodic DFT)

Quantum chemical calculations, particularly those based on periodic Density Functional Theory (DFT), have been instrumental in characterizing the solid-state properties of ammonium (B1175870) oxalate (B1200264) monohydrate, also known as the mineral oxammite. researchgate.net These theoretical methods allow for a detailed investigation of the compound's structural, vibrational, and electronic properties.

Theoretical solid-state calculations using periodic DFT have been employed to optimize the crystal structure of ammonium oxalate monohydrate. The calculations, which incorporate dispersion corrections to better describe hydrogen bonding, yield structural parameters that are in excellent agreement with experimental data obtained from X-ray diffraction. researchgate.net

The optimized structure confirms that this compound monohydrate crystallizes in an orthorhombic system with the space group P21212. The theoretically predicted lattice parameters show strong concordance with experimental values, validating the accuracy of the computational model. researchgate.netaps.orgresearchgate.netresearchgate.net

Table 1: Comparison of Calculated and Experimental Lattice Parameters for this compound Monohydrate

| Parameter | Calculated | Experimental (30 K) | Experimental (298 K) |

|---|---|---|---|

| a (Å) | 7.992 | 8.017 | 8.035 |

| b (Å) | 10.294 | 10.309 | 10.309 |

| c (Å) | 3.670 | 3.735 | 3.795 |

| Volume (ų) | 301.968 | 308.687 | 314.350 |

Source: Colmenero, F. (2019). researchgate.net

DFT calculations also provide precise predictions of internal bond lengths and angles within the oxalate and ammonium ions, as well as the hydrogen bond network. The calculated bond distances for the C-C and C-O bonds in the oxalate anion, for instance, closely match the observed values. researchgate.net This level of accuracy demonstrates the capability of modern computational methods to describe the geometry of the constituent ions and their interactions within the crystal lattice. researchgate.net

Table 2: Selected Calculated vs. Experimental Bond Lengths (Å) in this compound Monohydrate

| Bond | Calculated (Å) | Experimental (Å) |

|---|---|---|

| C-C | 1.574 | 1.565 |

| C-O1 | 1.264 | 1.254 |

| C-O2 | 1.248 | 1.266 |

| N-H2 | 1.050 | 0.943 |

| N-H4 | 1.049 | 0.951 |

Source: Colmenero, F. (2019). researchgate.net

Table 3: Selected Calculated vs. Experimental Bond Angles (°) in this compound Monohydrate

| Angle | Calculated (°) | Experimental (°) |

|---|---|---|

| O1-C-O2 | 126.7 | 126.5 |

| O1-C-C | 116.8 | 117.2 |

| O2-C-C | 116.5 | 116.3 |

| H1-N-H2 | 108.5 | 107.0 |

| H3-N-H4 | 107.9 | 110.1 |

Source: Colmenero, F. (2019). researchgate.net

DFT calculations are a powerful tool for predicting the vibrational spectra (Raman and Infrared) of crystalline solids. For this compound monohydrate, theoretical calculations of the Raman spectrum have been performed using linear response density functional perturbation theory. researchgate.net The computed wavenumbers, without scaling, show good agreement with experimental Raman spectra. researchgate.net

This computational approach significantly aids in the assignment of spectral bands to specific atomic vibrational motions. researchgate.netaps.org Theoretical analysis has helped to improve upon previous empirical assignments, modify the assignment of a large series of bands, and identify the origins of previously unassigned bands. researchgate.net For example, calculations have confirmed that some features in the experimental spectrum, previously seen as single peaks, are actually due to the contributions of several different vibrational modes. Furthermore, certain experimental bands absent in the computed spectrum were identified as combination or overtone bands. researchgate.net

The electronic structure of a compound, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates its chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a critical parameter for assessing the stability of a molecule. wikipedia.orgschrodinger.com While DFT is a common method for calculating these properties for molecular systems, specific computational studies detailing the HOMO-LUMO analysis or band structure for crystalline this compound are not extensively available in the surveyed literature. Such an analysis for the solid state would involve calculating the band structure to determine the valence band maximum and conduction band minimum, which are analogous to the HOMO and LUMO in molecules, respectively. wikipedia.org

Thermodynamic Properties Investigations

Theoretical solid-state methods have been used to determine the thermodynamic properties of this compound monohydrate as a function of temperature. researchgate.netaps.org By calculating the phonon spectrum, key thermodynamic quantities such as specific heat, entropy, enthalpy, and Gibbs free energy can be derived. researchgate.net

The calculated specific heat at constant pressure (Cp) shows good agreement with experimental values. For instance, at 323 K, the calculated Cp was 202.3 J·K⁻¹·mol⁻¹, which differs by only about 4% from the experimental heat capacity of 211.7 J·K⁻¹·mol⁻¹. researchgate.netaps.orgbyjus.com This close correspondence underscores the reliability of DFT-based thermodynamic calculations. These computed data also allow for the determination of the thermodynamics of formation and the free energies associated with the thermal decomposition of the compound. researchgate.netbyjus.com

Reaction Mechanism and Kinetic Modeling

The thermal decomposition of this compound has been a subject of study to understand its reaction pathways and kinetics. When heated, this compound undergoes decomposition, and the products vary with temperature.

The primary decomposition reaction involves heating this compound to yield oxamide (B166460) and water. (NH₄)₂C₂O₄ → (CONH₂)₂ + 2H₂O

Upon further heating, a more complex decomposition occurs. Studies utilizing techniques such as simultaneous thermogravimetric analysis (TGA), differential thermal analysis (DTA), and effluent gas analysis (EGA) have identified the main gaseous products. The rapid decomposition of this compound begins at approximately 215°C and is complete by 265°C, yielding ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂) as the primary products. researchgate.net

While detailed kinetic models specifically for the thermal decomposition of pure this compound are not extensively documented in the provided literature, the methodologies for such analyses are well-established. For related complex oxalate compounds, such as ammonium niobium oxalate, kinetic parameters are often determined from thermogravimetric data. akjournals.com Common methods employed for these calculations include the Ozawa–Flynn–Wall (OFW) and Friedman (FR) isoconversional methods to determine the apparent activation energy, and the Coats-Redfern integral method to deduce the most probable kinetic models for the decomposition steps. akjournals.com These computational approaches are crucial for modeling the reaction kinetics of solid-state decompositions.

Adsorption Studies (e.g., Corrosion Inhibition)

This compound has been investigated for its properties as a corrosion inhibitor, particularly for mild steel in acidic environments. Its effectiveness is rooted in its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the aggressive medium.

Studies have shown that this compound can serve as an efficient and sustainable corrosion inhibitor. akjournals.com The inhibition mechanism involves the adsorption of the oxalate and ammonium ions onto the steel surface. This process is influenced by the presence of heteroatoms like nitrogen and oxygen in the compound, which can form coordinate bonds with the metal, and the electrostatic interaction between the charged ions and the metal surface. colab.ws The formation of this adsorbed layer isolates the metal from the corrosive solution. colab.ws

The adsorption of such inhibitors often follows established isotherm models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. scielo.br The efficiency of inhibition typically increases with the concentration of the inhibitor. For instance, studies on related quaternary ammonium salts have demonstrated that increasing inhibitor concentration leads to greater surface coverage and reduced corrosion rates. scielo.br Techniques like weight loss experiments, scanning electron microscopy (SEM), and energy-dispersive X-ray spectroscopy (EDX) are used to confirm the formation of the protective film and analyze the surface morphology, validating the effectiveness of the inhibitor. scielo.br

Table 2: Summary of Adsorption Studies for Corrosion Inhibition

| Subject | Finding / Method | Source(s) |

|---|---|---|

| Inhibitor | This compound | akjournals.com |

| Application | Corrosion inhibition for mild steel | akjournals.com |

| Mechanism | Adsorption of inhibitor molecules on the metal surface, forming a protective layer. | colab.ws |

| Adsorption Model | Langmuir Adsorption Isotherm (typical for similar compounds) | scielo.br |

| Key Factors | Presence of N and O heteroatoms, electrostatic interactions. | colab.ws |

| Analytical Techniques | Weight loss, SEM, EDX. | scielo.br |

Applications in Materials Science and Engineering

Precursor Chemistry for Advanced Materials

Ammonium (B1175870) oxalate (B1200264) serves as a crucial precipitating agent and precursor in wet-chemical synthesis routes. google.com The oxalate co-precipitation method is a relatively simple technique for creating homogenous and pure catalyst materials through a controlled reaction. taylorandfrancis.com This method involves the precipitation of metal oxalates from a solution, which are then thermally decomposed to yield the desired final material. taylorandfrancis.com The advantages of using oxalate precipitation include the efficient extraction of metal ions, successful precipitation even in acidic solutions, and the formation of crystalline precipitates that are easily filtered and decomposed to pure oxides at low temperatures. taylorandfrancis.com

Ammonium oxalate is instrumental in the synthesis of complex metal oxides, including various perovskite-type oxides. taylorandfrancis.com The co-precipitation method using an this compound precipitant is a common technique for preparing ceramic powders like composition-modified barium titanate. google.com

Barium Zirconate (BaZrO₃): Several studies have demonstrated the successful synthesis of barium zirconate (BaZrO₃) powders using an oxalate precursor route. arxiv.orgresearchgate.netuliege.be One favorable method involves using barium acetate, zirconium oxychloride, and this compound, which allows for nearly stoichiometric precipitation without requiring a large excess of barium reagents or elevated temperatures. arxiv.org The resulting barium zirconyl oxalate precursor can be calcined to produce nanosized, nearly spherical BaZrO₃ particles. researchgate.net This process yields powders suitable for high-quality BaZrO₃ ceramics, which are noted for their inertness and are used as crucible materials for processing high-temperature superconductors. arxiv.org

YBaCuO Superconductors: The oxalate co-precipitation route is also a well-established and relatively simple method for synthesizing Yttrium Barium Copper Oxide (YBa₂Cu₃O₇-δ or YBCO) powders, a high-temperature superconductor. taylorandfrancis.com The process involves the addition of this compound to a solution of the metal salts, leading to the precipitation of a complex cationic oxalate or a mixture of individual oxalates. taylorandfrancis.com

Other Perovskites: The co-precipitation technique using triggering agents like this compound is a simplistic and effective way to prepare various perovskite and semiconductor metal oxides, such as BiFeO₃ and BaSnO₃. taylorandfrancis.com

This compound and its derivatives are key precursors for fabricating thin films and functional ceramics used in electronic and optical applications. samaterials.com

Thin Films: Ammonium niobium oxalate is widely used as a soluble niobium precursor for producing thin films through methods like sol-gel, precipitation, deposition, and impregnation. google.com For instance, thin films of lithium niobate (LiNbO₃), a material with significant electro-optic properties, have been prepared using ammonium niobium oxalate in the synthesis of the precursor resin via the Pechini method. researchgate.net The use of the oxalate precursor strongly influences the crystalline phase formation of the films. researchgate.net In other applications, this compound solutions are used to create protective calcium oxalate films on the surface of carbonate stones, like dolomite, to improve their resistance to acid rain. mdpi.com

Functional Ceramics: The synthesis of functional ceramics often relies on wet-chemical processes where this compound acts as a precipitant. google.com This method is used to produce high-purity ceramic powders with narrow particle-size distributions, which is critical for fabricating components for semiconductor devices, capacitors, and energy storage devices. google.com For example, ammonium titanyl oxalate monohydrate serves as a precursor for titanium-based materials used in the preparation of functional ceramics for electronic and optoelectronic applications. samaterials.com

A significant advantage of using this compound in precursor chemistry is the ability to control the physical properties of the final material. Synthesis methods have a direct impact on particle size, phase purity, and morphology, which in turn dictate the material's properties and applications. researchgate.net

Particle Size and Morphology: The co-precipitation method allows for the optimization of various parameters such as temperature, pH, and mixing rate to yield materials with the desired particle size and morphology. taylorandfrancis.com For instance, in the synthesis of multi-component lithium-ion battery precursors, using this compound as the precipitating agent resulted in precipitates with a stoichiometry nearly identical to the feed solution. rsc.org While pure oxalate precipitation can lead to non-spherical particles, the addition of small amounts of ammonium carbonate can produce spherical particles. rsc.org In other studies, in-situ video imaging has been used to monitor the particle size distribution of this compound crystals during crystallization processes. researchgate.net

Phase Purity: Using this compound as a precipitating agent helps in obtaining homogeneous and pure materials. taylorandfrancis.com In the synthesis of battery precursors, the use of this compound instead of oxalic acid improved the ability to achieve the target stoichiometry by increasing the solution pH, which was crucial for preventing manganese deficiency in the final product. rsc.org The synthesis of high-permittivity calcined composition-modified barium titanate powder using this compound at a neutral pH yields high-purity powders. google.com

Catalysis in Chemical Reactions

This compound and its complex derivatives, particularly those involving niobium, have emerged as effective and often environmentally friendly catalysts in various chemical reactions.

This compound and related compounds catalyze a range of important organic transformations.

Multicomponent Reactions (MCRs): MCRs are efficient chemical reactions where multiple starting materials combine in a single step to form a complex product. frontiersin.orgmdpi.com this compound has been demonstrated as a mild and inexpensive catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[a]xanthen-11-one derivatives under solvent-free conditions, offering advantages like high yields and short reaction times. researchgate.net Similarly, ammonium niobium oxalate (ANO) has been used as a recyclable catalyst for the Friedel-Crafts alkylation of indoles, a key reaction in synthesizing biologically relevant molecules. rsc.orgrsc.org ANO has also proven to be an outstanding catalyst for the Paal–Knorr synthesis of N-substituted pyrroles, conducted under mild conditions in bioethanol. rsc.orgresearchgate.net

Esterification and Acylation: Ammonium titanyl oxalate serves as a catalyst in organic synthesis for reactions such as esterification and acylation. samaterials.com In another context, ammonium salts are used in conjunction with metal salt catalysts for the synthesis of oxalate esters through the catalytic oxidative carbonylation of borate (B1201080) esters. google.com

Reduction Reactions: In the field of photoredox catalysis, this compound acts as a "traceless reductant." nih.govfigshare.comacs.orgnih.gov Under visible-light irradiation, a novel photocatalyst can promote the multi-electron reduction of esters in the presence of this compound to produce alcohols or, through further reaction, unsymmetrical 1,2-diols. nih.govfigshare.comacs.orgnih.gov

This compound and its derivatives are employed in heterogeneous catalysis, where the catalyst is in a different phase from the reactants.

Niobium-Based Catalysts: Ammonium niobium oxalate (ANO) is a water-soluble, stable, and low-toxicity compound that acts as a Lewis acid catalyst. thieme-connect.com It is used as a starting material for preparing oxides or as a support for heterogeneous catalysts. thieme-connect.com For example, niobium-based catalysts modified with iron, prepared from ammonium niobium oxalate salts, have been developed for heterogeneous photocatalysis to treat effluents contaminated with dyes. scientiaplena.org.br ANO has also been studied as a catalyst for the transesterification of soybean oil to produce biodiesel. blucher.com.br

Tin-Containing Catalysts: In the production of tin-containing catalysts for hydrogenation reactions, this compound is used as a solubilizing agent. google.com It helps to dissolve tin oxalate in water, which is then impregnated onto a support material to create the final catalyst. google.com

Surface Science and Corrosion Inhibition

This compound's interaction with metal surfaces is a critical aspect of its utility, particularly in modifying surface properties and preventing corrosion.

Adsorption Mechanisms on Metal Surfaces

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto a metal's surface, forming a protective layer. Research into its effect on mild steel in a 0.5 M HCl medium shows that this compound is a highly efficient corrosion inhibitor, achieving up to 94.94% efficiency at a concentration of 1000 ppm. researchgate.net The adsorption process of this compound on the steel surface is consistent with the Langmuir adsorption isotherm, which presupposes the formation of a monolayer of the inhibitor on the surface. researchgate.net

The mechanism involves the interaction between the inhibitor molecules and the metal. This compound functions as a mixed-type inhibitor, meaning it influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net This is achieved through the adsorption of the oxalate ions (C₂O₄²⁻) and ammonium ions (NH₄⁺) onto the metal surface. This adsorption blocks the active sites where corrosion would typically occur.

The affinity of the oxalate functional group for different metal ions also plays a crucial role in its adsorption characteristics. Studies on modified kaolinite (B1170537) clay, while not a pure metal surface, demonstrate this selectivity. When used to treat multi-metal ion solutions, this compound-modified clay showed a preferential adsorption order of Pb²⁺ > Fe²⁺ > Zn²⁺ at higher concentrations. ajol.info Further research confirmed that modifying kaolinite clay with this compound significantly enhanced its adsorption capacity specifically for iron (Fe²⁺) ions. ajol.infoscispace.com The initial step in the dissolution of metal oxides in oxalate solutions is the adsorption of the oxalate ligands onto the oxide surface, which precedes the subsequent dissolution reactions. psu.edu

Dissolution Kinetics of Metals in Oxalate Systems

This compound solutions are effective in dissolving certain metal compounds, a property utilized in various chemical and environmental processes. The kinetics of this dissolution are complex and depend on the specific metal, the mineral phase, and the solution's chemistry.

A study comparing the dissolution of schwertmannite (an iron oxy-hydroxysulfate) and hydrobasaluminite (an aluminum oxy-hydroxysulfate) in a 0.2 M this compound solution at pH 3.0 found the dissolution kinetics to be rapid, with rates in the range of 5 × 10⁻⁵ to 5 × 10⁻⁶ mol·L⁻¹·s⁻¹. mdpi.com Although the kinetics were similar, hydrobasaluminite displayed a faster dissolution rate. mdpi.com This process is critical for geochemical analysis, where this compound is used to selectively extract poorly crystalline minerals from soils and sediments. mdpi.com

The table below shows the concentration of major elements released into the this compound solution after 60 minutes during the dissolution of two different schwertmannite (Sch) and hydrobasaluminite (Hyb) samples.

| Sample | Fe (mg/L) | Al (mg/L) | S (mg/L) | Si (mg/L) | Cu (mg/L) | Zn (mg/L) |

| Sch 1 | 1340 | 120 | 440 | 70 | 30 | 15 |

| Hyb 1 | 10 | 1850 | 1200 | 265 | 285 | 115 |

| Sch 2 | 1410 | 45 | 530 | 50 | 55 | 20 |

| Hyb 2 | 15 | 1980 | 1350 | 405 | 535 | 195 |

| Data sourced from a study on mineral dissolution in this compound. mdpi.com |

In the context of pure metals, the dissolution of copper in this compound solutions, particularly when combined with an oxidizing agent like hydrogen peroxide (H₂O₂), has been studied. researchgate.net At a neutral pH, solutions containing both this compound and hydrogen peroxide demonstrate the highest static etch rates for copper, indicating a synergistic effect. researchgate.net The proposed mechanism suggests that the dissolution processes involving oxalate and the ammonium ion operate concurrently. The peroxide oxidizes the copper surface, which enhances the formation of both copper-oxalate complexes and copper-ammonia complexes, leading to a significant increase in the dissolution rate. researchgate.net

Electrochemical Applications (e.g., Chemical Mechanical Planarization - CMP)

This compound is a key component in slurries used for Chemical Mechanical Planarization (CMP), a critical process in semiconductor manufacturing for achieving surface flatness. researchgate.netgoogleapis.com

In copper CMP, slurries often contain a complexing agent and an oxidizing agent to facilitate the removal of copper. researchgate.netacs.org this compound serves as an effective complexing agent. researchgate.netgoogle.comunifiedpatents.com When used with hydrogen peroxide as the oxidizer at a neutral pH, it promotes the rapid dissolution of the copper surface. researchgate.net This chemical action, combined with the mechanical abrasion of the polishing pad, allows for controlled material removal and planarization of the wafer surface. The synergy between this compound and H₂O₂ is crucial; the oxidant creates a surface layer that is then readily complexed and removed by the oxalate and ammonium ions, resulting in high removal rates. researchgate.net

The application of oxalate compounds in CMP is not limited to copper. In the planarization of tungsten, for instance, a related compound, ammonium iron (III) oxalate trihydrate, is used as a soluble activator in the CMP slurry. googleapis.com This activator enhances the chemical activity of the slurry, contributing to the efficient and controlled removal of tungsten, which is essential for fabricating multilevel interconnections in integrated circuits. googleapis.com

Analytical Chemistry and Environmental Applications

Environmental Fate and Transport Studies

The environmental journey of ammonium (B1175870) oxalate (B1200264), like other oxalate salts, is dictated by a series of physical and chemical processes that determine its persistence and movement through the atmosphere, soil, and water.

When released into the atmosphere, ammonium oxalate is subject to removal through several key mechanisms. alphachem.com.au Atmospheric deposition, which includes both wet and dry processes, is a significant pathway for the removal of airborne chemical compounds. alphachem.com.autamu.eduwmo.int Wet deposition involves the absorption of substances by rain or snow, carrying them to the Earth's surface. tamu.eduwmo.int For this compound, this means that precipitation can effectively wash it out of the air. alphachem.com.au Dry deposition is the direct settling of airborne compounds onto surfaces like soil, water, and vegetation. tamu.eduwmo.int

In addition to deposition, photolysis, the breakdown of compounds by light, is expected to be a crucial process in the atmospheric fate of oxalates. alphachem.com.auscbt.com This suggests that in the presence of sunlight, this compound in the atmosphere is likely to be chemically transformed. alphachem.com.au

A summary of the atmospheric fate processes for this compound is presented in the table below.

| Process | Description | Relevance to this compound |

| Wet Deposition | Removal from the atmosphere via precipitation (rain, snow). tamu.eduwmo.int | A likely removal pathway. alphachem.com.au |

| Dry Deposition | Direct settling of particles from the atmosphere onto surfaces. tamu.eduwmo.int | A likely removal pathway. alphachem.com.au |

| Photolysis | Chemical decomposition by light. alphachem.com.auscbt.com | An expected and important fate process. alphachem.com.auscbt.com |

This table provides a simplified overview of the atmospheric fate of this compound based on available data.

Once on land, the fate of this compound is influenced by soil properties and biological activity. In soil with a pH between 5 and 9, oxalic acid exists primarily as the oxalate ion. alphachem.com.aunih.govatamankimya.com This ionic form is expected to be mobile and can leach through the soil. alphachem.com.aunih.govatamankimya.com

Photolysis continues to be an important degradation pathway for oxalate on soil surfaces. nih.govatamankimya.com The persistence of oxalic acid and its salts on the ground during the daytime is not expected to be long, likely only a few hours. nih.govatamankimya.com

Biodegradation is another significant process affecting this compound in the soil. alphachem.com.aunih.govatamankimya.com Various microorganisms are capable of breaking down oxalates. nih.govatamankimya.com This biological degradation is considered an important fate process in terrestrial environments. alphachem.com.aunih.govatamankimya.com

| Process | Description | Relevance to this compound |

| Leaching | The process of the oxalate ion moving through the soil with water. alphachem.com.aunih.govatamankimya.com | Expected to occur, indicating high mobility in soil. alphachem.com.aunih.govatamankimya.com |

| Photolysis | Decomposition by sunlight on the soil surface. nih.govatamankimya.com | An important and rapid degradation process during the day. nih.govatamankimya.com |

| Biodegradation | Breakdown by soil microorganisms. alphachem.com.aunih.govatamankimya.com | Considered an important fate process. alphachem.com.aunih.govatamankimya.com |

This table summarizes the key processes influencing the fate of this compound in the terrestrial environment.

In aquatic environments, several processes determine the fate of this compound. It is not expected to volatilize, meaning it will not readily evaporate from water. alphachem.com.aunih.govatamankimya.com Similarly, it is not expected to adsorb to sediment or bioconcentrate in aquatic organisms. alphachem.com.aunih.govatamankimya.com Chemical processes like oxidation and hydrolysis are also not considered significant fate processes for oxalic acid and its salts in water. alphachem.com.aunih.govatamankimya.com

The most dominant fate processes for oxalates in water are photolysis in sunlit surface waters and biodegradation. nih.govatamankimya.com Both aerobic and anaerobic biodegradation are expected to occur. nih.govatamankimya.com

| Process | Description | Relevance to this compound |

| Volatilization | Evaporation from the water surface. | Not an expected fate process. alphachem.com.aunih.govatamankimya.com |

| Adsorption | Attachment to sediment particles. | Not an expected fate process. alphachem.com.aunih.govatamankimya.com |

| Bioconcentration | Accumulation in aquatic organisms. | Not an expected fate process. alphachem.com.aunih.govatamankimya.com |

| Oxidation | Chemical reaction involving the loss of electrons. | Not likely to be an important fate process. alphachem.com.aunih.govatamankimya.com |

| Hydrolysis | Chemical breakdown due to reaction with water. | Not an expected fate process. alphachem.com.aunih.govatamankimya.com |

| Photolysis | Decomposition by sunlight in surface waters. | A predominant aquatic fate process. nih.govatamankimya.com |

| Biodegradation | Breakdown by aquatic microorganisms (aerobic and anaerobic). | A predominant aquatic fate process. nih.govatamankimya.com |

This table outlines the expected behavior and fate of this compound in aquatic systems.

Biogeochemical Cycles and Microbial Interactions (Non-Human)

This compound plays a role in significant biogeochemical processes, particularly through its interaction with microorganisms.

A critical environmental role of oxalates is their participation in the oxalate-carbonate pathway (OCP). oup.comoup.comfrontiersin.org This pathway is a natural process that can lead to the sequestration of atmospheric carbon dioxide (CO2). oup.comoup.comappliedmicrobiology.org Plants assimilate atmospheric CO2 and can produce oxalate. appliedmicrobiology.org When plant litter containing calcium oxalate decomposes in the soil, microorganisms metabolize the oxalate. oup.comoup.com This process, known as oxalotrophy, leads to an increase in the local pH. oup.comoup.com In calcium-rich soils, this change in pH facilitates the precipitation of calcium carbonate (CaCO3). oup.comoup.comappliedmicrobiology.org

This conversion of biologically fixed carbon in oxalate into geologically stable calcium carbonate represents a long-term carbon sink. frontiersin.orgresearchgate.net The stability of mineralized carbon in the form of carbonates can range from hundreds to millions of years. frontiersin.org The OCP is therefore recognized for its potential contribution to global carbon turnover and as a natural mechanism for CO2 sequestration. oup.comoup.comfrontiersin.org

The ability of microorganisms to use oxalate as a source of carbon and energy is termed oxalotrophy. oup.combiorxiv.org This metabolic capability is found in various bacteria and fungi. oup.comoup.com Oxalotrophic organisms are key drivers of the oxalate-carbonate pathway. frontiersin.orgresearchgate.net

The degradation of oxalate by these microbes is an enzymatic process. researchgate.net Two key enzymes involved are formyl-CoA transferase and oxalyl-CoA decarboxylase. researchgate.net The presence of the genes encoding these enzymes, such as frc and oxc, can indicate the potential for oxalotrophy in an environment. oup.com

The process of microbial oxalate degradation has significant environmental implications beyond carbon sequestration. It can influence soil pH, improve soil fertility by making calcium more available, and enhance soil structure. oup.comappliedmicrobiology.org The breakdown of oxalates by microorganisms is a fundamental process in various terrestrial and aquatic ecosystems. researchgate.net

Oxalate Metabolism in Plants (e.g., regulation of oxalate accumulation in spinach)

Spinach (Spinacia oleracea L.) is a notable accumulator of oxalate, a compound that plays various roles in plant physiology but is also considered an anti-nutrient for humans. nih.govresearchgate.netmdpi.com The regulation of oxalate levels in spinach is a complex process involving multiple metabolic pathways and a network of genes. researchgate.netmdpi.com Understanding these mechanisms is crucial for developing spinach varieties with lower oxalate content, thereby enhancing their nutritional value. researchgate.neteurekalert.org

The accumulation of oxalate in spinach is not uniform, with concentrations varying between different tissues, the age of the plant, and in response to environmental factors like nutrient availability and light intensity. nih.govmdpi.com Generally, leaves contain the highest levels of oxalate compared to stems and petioles. nih.govmdpi.com

Biosynthesis of Oxalate

Research has proposed several primary pathways for oxalate biosynthesis in plants, including spinach. nih.gov These pathways involve various precursors and enzymatic reactions:

Glycolate (B3277807)/Glyoxylate (B1226380) Oxidation: This is considered a significant pathway for oxalate synthesis. nih.govtandfonline.com Glycolate, a product of photorespiration, is oxidized to glyoxylate, which is then further oxidized to oxalate. nih.govtandfonline.com The enzyme glycolate oxidase (GLO) is key in this process. nih.gov Studies have shown a correlation between the enhanced expression of SoGLO genes and higher oxalate concentrations in certain spinach varieties. nih.gov

Ascorbic Acid (Vitamin C) Cleavage: Ascorbic acid can be broken down to produce oxalate. nih.govresearchgate.net However, studies comparing the rate of oxalate biosynthesis from glycolate and ascorbic acid in spinach leaves suggest that the glycolate pathway is a more significant contributor under light conditions. tandfonline.com

Hydrolysis of Oxaloacetate: Oxaloacetate, an intermediate in the Krebs cycle, can be hydrolyzed by the enzyme oxaloacetate acetylhydrolase (OXAC) to form oxalate and acetate. nih.govresearchgate.net

Cleavage of Isocitrate: Another pathway involves the enzyme isocitrate lyase (ICL), which cleaves isocitrate to produce glyoxylate and succinate. The resulting glyoxylate can then be converted to oxalate. researchgate.netnih.gov Transcriptomic analysis suggests a pivotal role for isocitrate lyase in oxalate synthesis in spinach. researchgate.netmdpi.com

Degradation of Oxalate

Plants also possess mechanisms to break down oxalate, preventing excessive accumulation. Two main pathways for oxalate degradation have been identified:

Oxalate Oxidase Pathway: The enzyme oxalate oxidase degrades oxalate into carbon dioxide and hydrogen peroxide. nih.govresearchgate.net While this enzyme is found in many plants, its activity appears to be absent in others, suggesting alternative degradation routes. nih.gov

CoA-Dependent Pathway: This alternative pathway involves a series of enzymatic steps. It is initiated by oxalyl-CoA synthetase (also known as acyl-activating enzyme 3 or AAE3), which converts oxalate to oxalyl-CoA. nih.govmdpi.comoup.com Subsequently, oxalyl-CoA decarboxylase breaks down oxalyl-CoA into formyl-CoA and carbon dioxide. nih.gov This pathway is considered important for oxalate catabolism in plants like Arabidopsis and has been identified in spinach as well. nih.govnih.gov

Regulation of Oxalate Accumulation

The final concentration of oxalate in spinach is determined by the balance between its synthesis and degradation. This balance is intricately regulated by both genetic and environmental factors.

Genetic Regulation: Significant genetic variation in oxalate content exists among different spinach cultivars. nih.govmdpi.com Transcriptomic studies comparing high- and low-oxalate spinach genotypes have identified numerous differentially expressed genes (DEGs) involved in metabolic and secondary metabolite pathways. researchgate.netmdpi.comnih.gov For instance, high-oxalate cultivars often exhibit higher transcription levels of genes involved in oxalate biosynthesis, such as SoGLO2, SoGLO3, SoOXACs, SoMLS, and SoMDH genes. nih.govnih.gov The complexity of this trait is highlighted by the fact that it is likely regulated by several minor genes rather than a single major gene. mdpi.comeurekalert.org

Environmental and Nutritional Factors: Nitrogen availability and its form—ammonium (NH₄⁺) versus nitrate (B79036) (NO₃⁻)—can significantly influence oxalate levels. nih.govnih.gov Studies have shown that applying different forms of nitrogen can alter the expression of genes related to oxalate metabolism. nih.gov For example, in a high-oxalate spinach cultivar, nitrate treatment led to the upregulation of nearly all oxalate-related genes, while ammonium treatment in a low-oxalate cultivar resulted in reduced soluble oxalate content in the leaves. nih.govresearchgate.net This indicates a complex interaction between nitrogen signaling and the oxalate metabolic network.

Research Findings on Gene Expression and Oxalate Content

Detailed research has provided insights into the molecular basis of oxalate regulation in spinach. By comparing spinach cultivars with contrasting oxalate levels, scientists have been able to pinpoint key genes and the effect of external stimuli.

Conservation Science and Cultural Heritage

Treatment of Calcareous Stone Materials

The use of ammonium (B1175870) oxalate (B1200264) as a conservation treatment for calcareous stone materials, such as limestone and marble, has been extensively studied. researchgate.netresearchgate.net This treatment is valued for its ability to impart both protective and consolidating properties by converting the surface layer of calcium carbonate into calcium oxalate. researchgate.netresearchgate.net The method is considered a sympathetic approach, as calcium oxalate is a compound found in natural patinas on many historical monuments. unibo.it

The primary goal of treating calcareous stones with ammonium oxalate is to form a protective, passivating layer of calcium oxalate (CaOx) on the surface. mdpi.com This is achieved through a reaction between an aqueous solution of this compound and the calcite (calcium carbonate) in the stone. unibo.itmdpi.com The treatment results in the formation of hydrated calcium oxalate minerals, primarily the monohydrate form, whewellite (B87421) (CaC₂O₄·H₂O), and the dihydrate form, weddellite (B1203044) (CaC₂O₄·2H₂O). unibo.itmdpi.com

The characteristics of the protective layer are influenced by several factors, including the porosity of the stone and the duration of the treatment. mdpi.com Research has shown that on more porous limestone, the this compound solution can penetrate deeper, forming a thicker protective layer compared to less porous marble. mdpi.com For instance, on a porous limestone, the protective layer can be 20–30 µm thick, whereas on a less porous marble, it might be between 5–15 µm. mdpi.com The treatment transforms the surface of each calcite granule rather than adding a distinct new layer. ucl.ac.uk Studies have also noted that the presence of soluble salts, such as sodium chloride, does not hinder the conversion process. researchgate.netum.edu.mt

Beyond forming a protective barrier, the this compound treatment also provides a significant consolidating effect and enhances the stone's resistance to acid. researchgate.netunibo.it The newly formed calcium oxalate layer is substantially less soluble in acidic environments than the original calcium carbonate substrate. unibo.itucl.ac.uk This property is crucial for protecting cultural heritage exposed to acid rain in polluted urban areas. unibo.it

The treatment leads to a more compact, cohesive, and harder stone surface. researchgate.net This consolidating effect has been demonstrated to increase cohesion to depths of about 5 cm in some cases. unibo.it The increased hardness and resistance to salt weathering have been verified through various testing methods. researchgate.netdavidpublisher.com For example, the Drilling Resistance Measurement System (DRMS) has shown a measurable increase in surface hardness after treatment. davidpublisher.com The treatment effectively increases the stone's durability while retaining its original water transport properties, which is vital for the long-term health of the stone. researchgate.netum.edu.mt

Reaction Mechanisms of this compound with Carbonates

The conservation treatment is based on a double exchange reaction between this compound and the calcium carbonate present in the stone. ucl.ac.uk When an aqueous solution of this compound is applied, it reacts with the solid calcium carbonate.

In this heterogeneous reaction, the solid calcium carbonate reacts with the migrating liquid phase of this compound. ucl.ac.uk The resulting ammonium carbonate is unstable and can decompose, leaving behind the newly formed, stable calcium oxalate layer on the stone. ucl.ac.uk This reaction effectively transforms the more acid-soluble calcium carbonate into the much more resistant calcium oxalate. unibo.it The reaction also occurs with other calcium compounds that may be present in weathered stone, such as calcium sulfate (B86663) (gypsum), converting it into the more stable calcium oxalate. ucl.ac.uk

Characterization of Treated Materials

Evaluating the effectiveness of the this compound treatment requires detailed characterization of the newly formed surface layer. This involves analyzing the distribution of the calcium oxalate both on the surface and within the stone's porous structure, as well as determining the depth of the treatment's penetration.

The distribution and thickness of the calcium oxalate layer depend significantly on the stone's properties and the treatment application method. mdpi.com Synchrotron-based X-ray powder diffraction (SR-XRPD) mapping has been used to visualize the distribution of calcium oxalate phases at different depths. mdpi.com

Studies on different types of stone have yielded specific data on the layer's characteristics. For example, on a low-porosity Carrara marble, a 1-hour brushing treatment with this compound produced a whewellite layer thickness of 9 µm and a penetration depth of 20 µm. Extending the treatment to 3 hours increased the layer thickness to 17 µm and the penetration depth to 30 µm. mdpi.com On a more porous Veselje limestone, the protective layer was found to be thicker, with whewellite forming at depths of up to 200 µm. mdpi.com Scanning Electron Microscopy (SEM) confirms the morphological changes in the crystals on the treated surface, showing the conversion of rounded calcite crystals into more extended calcium oxalate forms. ucl.ac.uk

Table 1: Research Findings on this compound Treatment of Calcareous Stones

| Stone Type | Porosity | Treatment Method | Treatment Duration | Resulting Phase(s) | Protective Layer Thickness (µm) | Penetration Depth (µm) | Source |

|---|---|---|---|---|---|---|---|